N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl chain, and a thiadiazole ring. Its distinct chemical properties make it a subject of interest for researchers and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 4-chlorophenylethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is structurally similar and also contains a chlorophenyl group and an ethyl chain.
Phenoxy acetamide derivatives: These compounds share similar functional groups and are studied for their biological activities.
Uniqueness
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-8-15-12(18-16-8)11(17)14-7-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKYXVPAWBHGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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